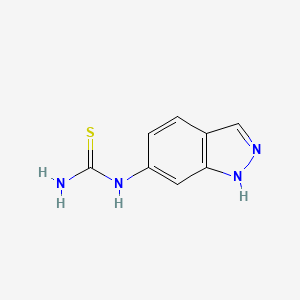

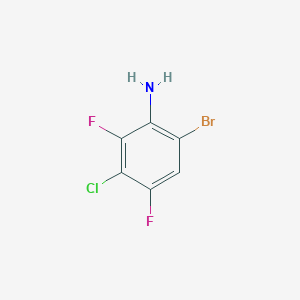

6-溴-3-氯-2,4-二氟苯胺

描述

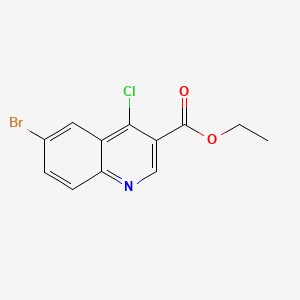

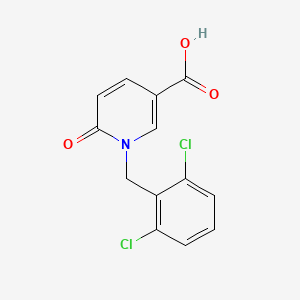

6-Bromo-3-chloro-2,4-difluoroaniline is a chemical compound with the molecular formula C6H3BrClF2N . It has an average mass of 242.449 Da and a monoisotopic mass of 240.910538 Da .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-2,4-difluoroaniline is 1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2,4-difluoroaniline is a solid at ambient temperature .科学研究应用

Pharmacology

In pharmacology, 6-Bromo-3-chloro-2,4-difluoroaniline is a valuable intermediate for the synthesis of complex molecules. It can be used to develop novel compounds with potential therapeutic effects. Its derivatives may act as building blocks for drugs targeting various diseases due to the presence of halogens which are often found in pharmacologically active compounds .

Material Science

This compound’s unique structure makes it suitable for creating advanced materials. For instance, its derivatives could be used in the development of new polymers with enhanced properties like thermal stability or chemical resistance. It might also find applications in the creation of organic semiconductors, which are crucial for electronic devices .

Chemical Synthesis

6-Bromo-3-chloro-2,4-difluoroaniline: serves as a versatile starting material in organic synthesis. It can undergo various chemical reactions, including coupling reactions, to form a wide range of organic compounds. These synthesized compounds can have applications ranging from agriculture to industrial processes .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrophotometry. Its distinct spectral properties allow for its use in the calibration of instruments and the quantification of analytes in complex mixtures .

Environmental Science

Derivatives of 6-Bromo-3-chloro-2,4-difluoroaniline could be employed in environmental monitoring. They might be used in the detection of pollutants or in the study of degradation pathways of hazardous substances. Its role in environmental science is pivotal for maintaining ecological balance and assessing environmental risks .

Biochemistry Research

In biochemistry, this compound can be used to study protein interactions and enzyme kinetics. It may also serve as a precursor for the synthesis of fluorescent probes used in imaging techniques, aiding in the visualization of biological processes at the molecular level .

Agriculture

In the agricultural sector, 6-Bromo-3-chloro-2,4-difluoroaniline could be a key intermediate in the synthesis of new pesticides or herbicides. Its halogenated structure is often seen in compounds that interact with biological targets, providing potential for the development of more effective and safer agrochemicals .

Industrial Uses

Industrially, this chemical might be used in the production of dyes, pigments, or flame retardants. Its ability to undergo various chemical transformations makes it a valuable entity for manufacturing a range of industrial products .

安全和危害

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

属性

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2,4-difluoroaniline | |

CAS RN |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B1303692.png)